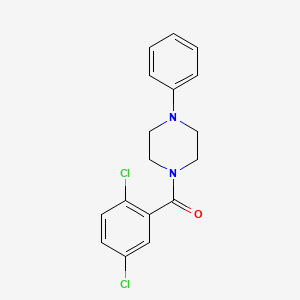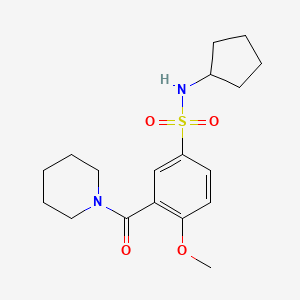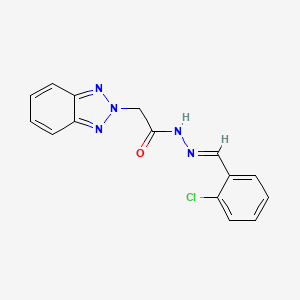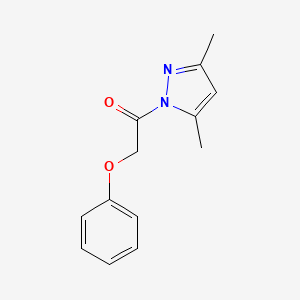![molecular formula C17H22N4O3 B5522154 3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5522154.png)
3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules such as "3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone" often involves multi-step reactions, employing strategies such as palladium-catalyzed cascade reactions or Cu-catalyzed aerobic oxidative conditions for the formation of the core structure. For example, the palladium-catalyzed CO insertion and C-H bond activation has been used for synthesizing hybrid structures of imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of metal-catalyzed reactions in constructing complex molecular architectures (Zhang, Fan, & Zhang, 2016).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their chemical reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, the structure of similar compounds has been elucidated, revealing the coplanarity of pyrazole, pyridine, and pyran rings and how intermolecular hydrogen bonding stabilizes the crystal structure (Ganapathy et al., 2015).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of "3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone" is essential for its potential applications. The compound's reactivity, such as its participation in C-N, C-O, and C-S bond formation through metal-free, three-component reactions, underscores the compound's versatility and potential utility in synthetic chemistry (Cao et al., 2014).
科学的研究の応用
Fluorescent Sensing
Compounds with a structure incorporating elements similar to the one have been explored for their potential as fluorescent sensors. A study by Liu Li et al. (2018) developed a novel fluorescence sensor for hydrazine detection based on a pyrazole formation reaction. This sensor leverages the carbonyl group as a fluorescent quenching group, which can react with hydrazine to form a pyrazole, thus enabling selective detection of hydrazine in an aqueous environment. This showcases the compound's utility in environmental monitoring and analytical chemistry (Liu Li et al., 2018).
Catalysis
The research by Duo Wei et al. (2019) presents an iron-catalyzed method for the reductive amination of carbonyl derivatives, highlighting the compound's role in facilitating the synthesis of cyclic amines. This method showcases the compound's utility in organic synthesis, particularly in synthesizing pyrrolidines, piperidines, and azepanes with good functional group tolerance (Duo Wei et al., 2019).
Antitubercular Activity
L. Bukowski and M. Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid with suspected antituberculotic activity. Their work illustrates the potential therapeutic applications of these compounds, highlighting their importance in drug discovery and development for treating tuberculosis (L. Bukowski & M. Janowiec, 1996).
Material Science
A study on multicomponent hydrogen-bonding organic solids by Y. Zong et al. (2016) explores the synthesis and structural characterization of complexes involving substituted organic amine molecules. This research indicates the compound's relevance in material science, particularly in the design of molecular complexes with specific hydrogen-bonding interactions for potential applications in molecular electronics or catalysis (Y. Zong et al., 2016).
Lithium–Oxygen Batteries
E. Knipping et al. (2018) characterized imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids (RTILs) to evaluate their suitability as electrolytes for lithium–oxygen batteries. This research underscores the compound's potential in advancing energy storage technologies, especially in enhancing the electrolyte properties of Li–O2 batteries (E. Knipping et al., 2018).
作用機序
将来の方向性
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .
特性
IUPAC Name |
3-[4-hydroxy-4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-9-13(2)19-15(22)14(12)16(23)21-6-3-17(24,4-7-21)10-20-8-5-18-11-20/h5,8-9,11,24H,3-4,6-7,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKMOVWEPFXBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N2CCC(CC2)(CN3C=CN=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)


![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)



![11-(1-azepanyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522152.png)
![2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5522156.png)
![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)